Synthesis Efficiency: Near-Quantitative Conversion from Carboxylic Acid vs. Mono-Chloro Analog
The preparation of 3,6-dichloropyridazine-4-carbonyl chloride from the corresponding carboxylic acid via oxalyl chloride affords a quantitative 100% yield under mild conditions (oxalyl chloride, DMF, CH₂Cl₂, 20°C) . In a cross-study comparison, the mono‑chloro analog 6‑chloropyridazine‑4‑carbonyl chloride delivers a maximum reported yield of 92% when synthesized with thionyl chloride under reflux (75°C, 5 h) . The near‑quantitative yield of the 3,6‑dichloro compound translates into lower reactant cost per unit product and simpler purification.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | 6‑Chloropyridazine‑4‑carbonyl chloride: 92% |
| Quantified Difference | +8% absolute yield |
| Conditions | Target: oxalyl chloride, DMF, CH₂Cl₂, 20°C, overnight. Comparator: SOCl₂, 75°C, 5 h. |
Why This Matters
Higher yield reduces raw-material consumption and simplifies work‑up, improving cost‑effectiveness for procurement at scale.
